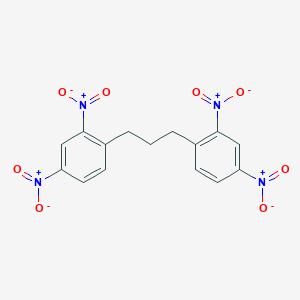
1,1'-(Propane-1,3-diyl)bis(2,4-dinitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) is a chemical compound known for its unique structure and properties It consists of two 2,4-dinitrobenzene groups connected by a propane-1,3-diyl linker
準備方法
The synthesis of 1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) typically involves the reaction of 2,4-dinitrochlorobenzene with propane-1,3-diol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction and conditions used.
科学的研究の応用
1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research into the compound’s derivatives could lead to the discovery of new pharmaceuticals or therapeutic agents.
作用機序
The mechanism by which 1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) exerts its effects depends on the specific application and reaction. In reduction reactions, the nitro groups are reduced to amino groups through the transfer of electrons and protons. In substitution reactions, nucleophiles attack the electron-deficient aromatic ring, displacing the nitro groups. The molecular targets and pathways involved vary based on the specific chemical or biological context.
類似化合物との比較
1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) can be compared to other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bis(2,4-dinitrobenzene): Similar structure but with an ethane linker instead of propane.
1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene): Similar structure but with a butane linker.
1,1’-(Propane-1,3-diyl)bis(3-phenylthiourea): Similar linker but different functional groups (thiourea instead of nitro).
The uniqueness of 1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) lies in its specific combination of the propane-1,3-diyl linker and the 2,4-dinitrobenzene groups, which confer distinct reactivity and properties .
特性
CAS番号 |
20899-75-6 |
|---|---|
分子式 |
C15H12N4O8 |
分子量 |
376.28 g/mol |
IUPAC名 |
1-[3-(2,4-dinitrophenyl)propyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C15H12N4O8/c20-16(21)12-6-4-10(14(8-12)18(24)25)2-1-3-11-5-7-13(17(22)23)9-15(11)19(26)27/h4-9H,1-3H2 |
InChIキー |
JROVLLHHOCLUTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



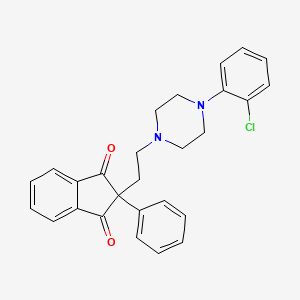
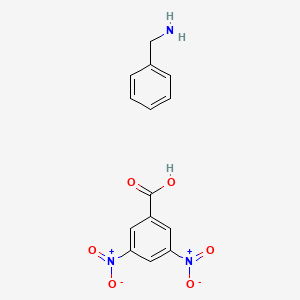

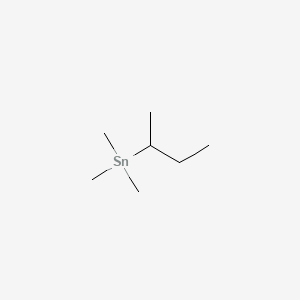
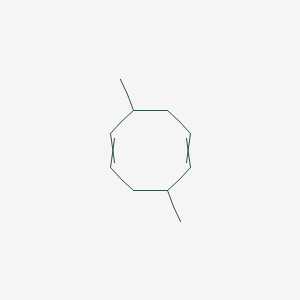

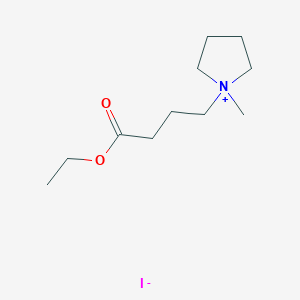




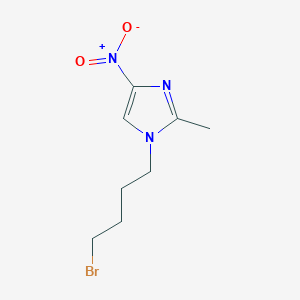
![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
